![molecular formula C22H14N4 B14618941 2,3-Diphenylpyrazino[2,3-F]quinoxaline CAS No. 57436-99-4](/img/structure/B14618941.png)
2,3-Diphenylpyrazino[2,3-F]quinoxaline
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Overview
Description
2,3-Diphenylpyrazino[2,3-F]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by a fused ring system consisting of a pyrazine ring and a quinoxaline ring, with two phenyl groups attached at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenylpyrazino[2,3-F]quinoxaline typically involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. One common method is the reaction of o-phenylenediamine with benzil in the presence of a solvent like rectified spirit. The reaction mixture is heated in a water bath for about 30 minutes, followed by cooling and recrystallization from aqueous ethanol to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as the use of continuous flow reactors and more efficient purification techniques to enhance yield and purity .
Chemical Reactions Analysis
Synthetic Routes and Catalytic Methods
The synthesis of 2,3-diphenylpyrazino[2,3-F]quinoxaline derivatives often involves condensation, cyclization, and catalytic protocols:
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Fe-Catalyzed Cyclization :
Pyrrolo[1,2-α]quinoxalines, structurally related to the target compound, are synthesized via Fe-catalyzed reactions between 1-(2-aminophenyl)pyrroles and cyclic ethers. Using FeCl₃ with tert-butyl hydroperoxide (TBHP) at room temperature yields products in 46% yield, increased to 94% with CF₃SO₃H as an additive . -
Pyridine-Catalyzed Condensation :
A one-step synthesis employs pyridine (10 mol%) in THF to catalyze the reaction between 1,2-diaminobenzene derivatives and phenacyl bromides, yielding 2-phenylquinoxaline derivatives in 2 hours at room temperature . -
Microwave-Assisted Synthesis :
Microwave irradiation enhances reaction efficiency. For example, 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles react with benzene-1,2-diamines under microwave conditions (220°C, 1 hour) to form quinoxalines via phenylacetonitrile extrusion .
Reduction and Hydrogenation Reactions
The compound undergoes reduction under catalytic and electrochemical conditions:
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Catalytic Hydrogenation :
Hydrogenation of pyrazinoquinoxalines over palladium catalysts produces dihydro and tetrahydro derivatives. For instance, 2,3-diphenylpyrazino[2,3-b]phenazine reduces to 6,11-dihydro and 1,4,6,11-tetrahydro derivatives under H₂ gas . -
Electrochemical Reduction :
In aprotic solvents (e.g., acetonitrile), electrochemical reduction generates radical anions, dianions, and tetraanions. Voltammetric studies reveal four reversible monoelectronic reduction steps at potentials of -0.72 V, -1.37 V, -1.92 V, and -2.45 V .
Substitution and Functionalization
Functional group modifications enhance biological and electronic properties:
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Halogenation :
Bromination at the 6-position using dibromoethane in DMF yields 6-bromoethyl derivatives, which undergo aminodebromination with secondary amines to form bioactive intermediates . -
Condensation with Dicarbonyls :
Reactions with 1,2-diketones (e.g., benzil) in water using pentafluorophenylammonium triflate (PFPAT) produce 2,3-disubstituted quinoxalines in 85–95% yields . Electron-donating substituents on diamines improve yields (e.g., 98% for methoxy-substituted derivatives) .
Mechanistic Insights
Key reaction mechanisms include:
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C–O Bond Cleavage :
Fe-catalyzed reactions proceed via oxidative cleavage of cyclic ethers’ C–O bonds, forming C–C and C–N bonds for cyclization . -
Pictet-Spengler Cyclization :
Acid-catalyzed cyclization of 1-(2-aminophenyl)pyrroles with aldehydes forms the fused quinoxaline core through imine formation and air oxidation . -
Electron Transfer Pathways :
Electrochemical reduction involves sequential electron transfers, stabilized by the compound’s extended π-conjugation .
Scientific Research Applications
2,3-Diphenylpyrazino[2,3-F]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, bacterial infections, and viral infections.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique optoelectronic properties
Mechanism of Action
The mechanism of action of 2,3-Diphenylpyrazino[2,3-F]quinoxaline involves its interaction with various molecular targets and pathways. For instance, it acts as a kinase inhibitor by binding to the active site of kinases, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog with a fused benzene and pyrazine ring system.
Pyrido[2,3-b]pyrazine: Another heterocyclic compound with similar structural features.
2,3-Diphenylquinoxaline: A closely related compound with similar biological activities.
Uniqueness
2,3-Diphenylpyrazino[2,3-F]quinoxaline is unique due to its specific structural arrangement, which imparts distinct electronic and steric propertiesIts ability to act as a kinase inhibitor and its optoelectronic properties make it particularly valuable in medicinal chemistry and materials science .
Properties
CAS No. |
57436-99-4 |
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Molecular Formula |
C22H14N4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2,3-diphenylpyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C22H14N4/c1-3-7-15(8-4-1)19-20(16-9-5-2-6-10-16)26-22-18(25-19)12-11-17-21(22)24-14-13-23-17/h1-14H |
InChI Key |
XKSHHAUPYMANTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=NC=CN=C4C=C3)N=C2C5=CC=CC=C5 |
Origin of Product |
United States |
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